
1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride
概要
説明
1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C10H8Cl2O It is a derivative of cyclopropane, featuring a chlorophenyl group attached to the cyclopropane ring and a carbonyl chloride functional group
準備方法
The synthesis of 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride typically involves the reaction of 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group, yielding the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid.
Reduction: The compound can be reduced to 1-(4-Chlorophenyl)cyclopropane-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases (e.g., pyridine) for substitution reactions, acidic or basic aqueous solutions for hydrolysis, and strong reducing agents for reduction reactions .
科学的研究の応用
1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various cyclopropane derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through acylation reactions, potentially altering their biological activity.
Medicine: Research into cyclopropane derivatives has shown potential in developing pharmaceuticals with unique biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism by which 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in acylation reactions, the carbonyl chloride group reacts with nucleophiles, forming a covalent bond and releasing hydrochloric acid (HCl) as a byproduct. This reaction can modify the structure and function of the target molecule, potentially altering its biological activity .
類似化合物との比較
1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride can be compared with other cyclopropane derivatives, such as:
1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride: Similar in structure but with a fluorine atom instead of chlorine, potentially leading to different reactivity and biological activity.
Cyclopropanecarbonyl chloride: Lacks the phenyl group, making it less complex and potentially less versatile in synthetic applications.
1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: The precursor to the carbonyl chloride derivative, with different reactivity due to the presence of a carboxylic acid group instead of a carbonyl chloride group.
特性
IUPAC Name |
1-(4-chlorophenyl)cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJONAMDHFQGIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621533 | |
| Record name | 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78682-33-4 | |
| Record name | 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
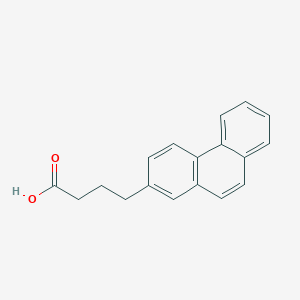
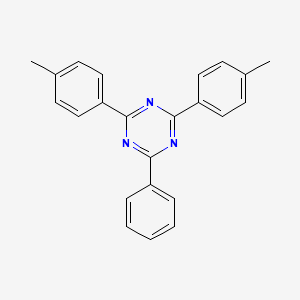
![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B3057207.png)

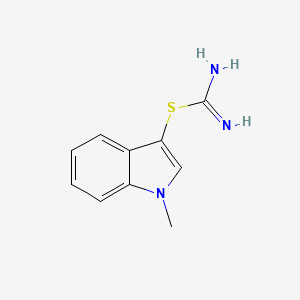

![2-[2-(Benzyloxy)ethyl]propane-1,3-diol](/img/structure/B3057216.png)
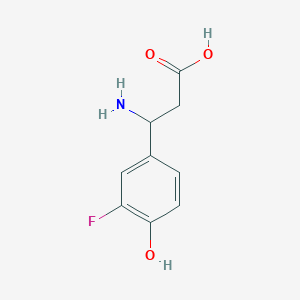
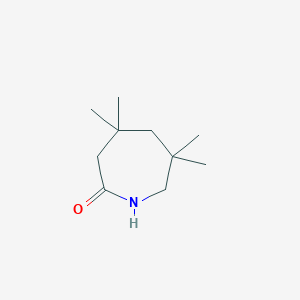
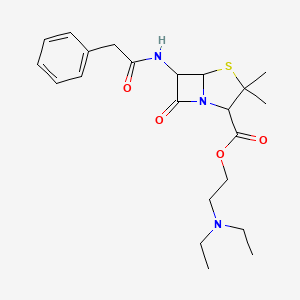
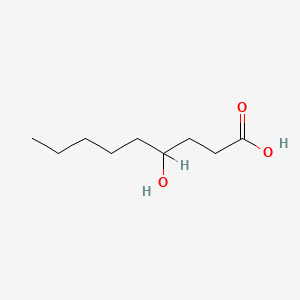
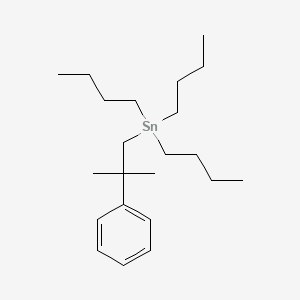
![2,2'-[Methylenebis(oxy)]dianiline](/img/structure/B3057227.png)

